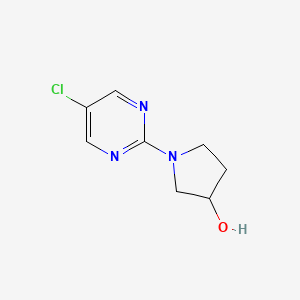

1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol

描述

Introduction and Chemical Identity

1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol represents a distinctive class of heterocyclic compounds characterized by the presence of both pyrrolidine and chloropyrimidine structural elements. The compound consists of a five-membered pyrrolidine ring containing one nitrogen atom, which is substituted at position 1 with a 5-chloropyrimidin-2-yl group and bears a hydroxyl group at position 3. This unique structural arrangement creates a molecule with specific electronic and steric properties that influence its chemical behavior and potential applications in various fields of chemistry and pharmaceutical research.

The molecular formula of this compound is C₈H₁₀ClN₃O, with a molecular weight of 199.64 grams per mole. The compound features a chlorine atom positioned at the 5-position of the pyrimidine ring, which significantly affects the electronic distribution throughout the molecule. The hydroxyl group at the 3-position of the pyrrolidine ring introduces additional hydrogen bonding capabilities and influences the compound's solubility characteristics and potential for intermolecular interactions. The combination of these structural features creates a molecule with unique chemical properties that distinguish it from other pyrrolidine or pyrimidine derivatives.

The compound belongs to the broader class of nitrogen-containing heterocycles, specifically categorized as a pyrrolidine derivative with a chlorinated pyrimidine substituent. This classification places it within a group of compounds known for their diverse chemical reactivity and potential biological activities. The presence of multiple nitrogen atoms and the chlorine substituent provides opportunities for various chemical transformations and interactions, making it a compound of interest for synthetic chemists and researchers exploring structure-activity relationships in drug discovery programs.

Historical Context and Discovery

The development of this compound emerged from the broader exploration of pyrrolidine-containing compounds in medicinal chemistry research. The historical context of this compound's discovery is closely linked to the systematic investigation of heterocyclic compounds containing both pyrrolidine and pyrimidine structural elements, which began gaining prominence in pharmaceutical research during the late 20th and early 21st centuries. The specific combination of these two heterocyclic systems was explored as researchers sought to develop new chemical entities with improved pharmacological properties and enhanced selectivity profiles.

The synthetic development of this compound class was facilitated by advances in nucleophilic substitution reactions involving chloropyrimidine precursors and pyrrolidine derivatives. Research documented in scientific literature demonstrates that the synthesis of such compounds typically involves the reaction of commercially available 2,4-dichloropyrimidine or related chlorinated pyrimidine derivatives with appropriately substituted pyrrolidine alcohols. These synthetic approaches were developed as part of broader efforts to create libraries of heterocyclic compounds for biological screening and structure-activity relationship studies.

The emergence of this compound in chemical databases and supplier catalogs reflects the growing interest in pyrrolidine-pyrimidine hybrid structures within the pharmaceutical and chemical research communities. The compound's registration in various chemical databases and its availability from multiple chemical suppliers indicates its recognition as a valuable synthetic intermediate and research tool. The historical development of synthetic methodologies for preparing such compounds has been driven by the need for efficient and scalable routes to access diverse collections of heterocyclic molecules for drug discovery applications.

The documentation of this compound in patent literature and research publications demonstrates its inclusion in broader synthetic programs aimed at developing new therapeutic agents. The historical context also includes the development of analytical methods and characterization techniques necessary to confirm the structure and purity of such compounds, contributing to the establishment of standardized protocols for their synthesis, purification, and analysis. This historical foundation has enabled the compound to become a recognized entity within the chemical research community.

Chemical Classification and Nomenclature

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry naming conventions for heterocyclic compounds. The compound's name reflects its structural composition, beginning with the pyrrolidine ring as the parent structure, numbered to indicate the position of substituents. The prefix "1-" indicates that the pyrimidine substituent is attached to the nitrogen atom of the pyrrolidine ring, while the "3-" designation specifies the position of the hydroxyl group on the pyrrolidine ring.

The chloropyrimidine portion of the name follows standard pyrimidine nomenclature, where the pyrimidine ring is numbered according to conventional heterocyclic naming systems. The "5-chloro" designation indicates that the chlorine atom is positioned at the 5-position of the pyrimidine ring, while the "2-yl" suffix indicates that the connection to the pyrrolidine nitrogen occurs through the 2-position of the pyrimidine ring. This systematic approach to nomenclature ensures unambiguous identification of the compound's structure and facilitates communication within the scientific community.

The compound can be classified within multiple chemical taxonomy systems. From a structural perspective, it belongs to the class of pyrrolidine derivatives, specifically those containing aromatic nitrogen heterocycle substituents. Additionally, it can be classified as a chlorinated pyrimidine derivative, placing it within the broader category of halogenated heterocycles. The presence of the hydroxyl group also allows classification as a secondary alcohol, adding another dimension to its chemical categorization.

Alternative nomenclature systems may refer to this compound using different naming conventions, including those that emphasize the pyrimidine portion as the primary structural element. In such systems, the compound might be described as a pyrrolidin-3-ol derivative of 5-chloropyrimidine. Database nomenclature often employs systematic names that facilitate computer-based searching and structural identification, ensuring that the compound can be accurately located and referenced across different chemical information systems and databases.

Stereochemistry: R and S Isomers

The stereochemical aspects of this compound are of paramount importance in understanding its chemical behavior and potential applications. The compound contains one stereogenic center at the 3-position of the pyrrolidine ring, where the hydroxyl group is attached. This stereogenic center gives rise to two possible enantiomers, designated as R and S configurations according to the Cahn-Ingold-Prelog priority rules. The absolute configuration at this position significantly influences the compound's three-dimensional structure and its interactions with biological targets or other chiral molecules.

The R-enantiomer, designated as (3R)-1-(5-chloropyrimidin-2-yl)pyrrolidin-3-ol, has been specifically documented in chemical databases and supplier catalogs. This enantiomer possesses a specific spatial arrangement of substituents around the stereogenic carbon, which affects its molecular geometry and potential for stereoselective interactions. The three-dimensional structure of the R-enantiomer creates a particular orientation of the hydroxyl group relative to the pyrrolidine ring and the attached chloropyrimidine moiety, influencing the compound's overall conformational preferences and binding characteristics.

Similarly, the S-enantiomer, (3S)-1-(5-chloropyrimidin-2-yl)pyrrolidin-3-ol, represents the opposite stereochemical configuration at the 3-position of the pyrrolidine ring. This enantiomer exhibits different spatial relationships between the hydroxyl group and other structural elements of the molecule, potentially leading to distinct chemical and biological properties compared to its R-counterpart. The availability of both enantiomers allows for comparative studies to understand the impact of stereochemistry on the compound's behavior and applications.

The stereochemical distinction between R and S isomers becomes particularly relevant in applications where enantioselectivity is important, such as in pharmaceutical research or asymmetric synthesis applications. The different spatial arrangements of the two enantiomers can result in significantly different interactions with chiral environments, including enzyme active sites, receptor binding pockets, or other asymmetric chemical environments. Understanding and controlling the stereochemistry of this compound is therefore essential for optimizing its performance in specific applications and ensuring reproducible results in research studies.

Registration and Identification Parameters

The comprehensive identification of this compound requires examination of multiple registration systems and database entries that provide unique identifiers for this compound and its stereoisomers. These identification parameters serve as essential tools for researchers, suppliers, and regulatory agencies to ensure accurate compound identification and facilitate effective communication within the scientific community. The systematic organization of these identifiers reflects the compound's recognition across various chemical databases and regulatory frameworks worldwide.

Chemical Abstracts Service Numbers (1261232-18-1, 1261235-24-8, 1261235-27-1)

The Chemical Abstracts Service registry numbers provide unique numerical identifiers for different forms and stereoisomers of this compound. The number 1261232-18-1 corresponds to the racemic mixture or unspecified stereochemistry form of the compound. This registry number is widely referenced in chemical databases and supplier catalogs, serving as the primary identifier for the basic compound structure without specific stereochemical designation. The assignment of this number reflects the compound's formal registration within the Chemical Abstracts Service database system, establishing its official recognition within the chemical literature.

The Chemical Abstracts Service number 1261235-27-1 specifically identifies the S-enantiomer of the compound, (3S)-1-(5-chloropyrimidin-2-yl)pyrrolidin-3-ol. This unique identifier distinguishes the S-stereoisomer from other forms of the compound, enabling precise specification when discussing or ordering this particular enantiomer. The separate registry number assignment demonstrates the recognition of stereochemical differences within the Chemical Abstracts Service system and facilitates accurate identification of this specific stereoisomeric form in research and commercial applications.

| Chemical Abstracts Service Number | Stereochemical Form | Database Status |

|---|---|---|

| 1261232-18-1 | Racemic/Unspecified | Active Registration |

| 1261235-27-1 | S-Enantiomer | Active Registration |

| 1261235-24-8 | Potential R-Enantiomer | Database Reference |

属性

IUPAC Name |

1-(5-chloropyrimidin-2-yl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O/c9-6-3-10-8(11-4-6)12-2-1-7(13)5-12/h3-4,7,13H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFDDQTZDRCPAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=NC=C(C=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrrolidine ring and a chlorinated pyrimidine moiety. The chemical formula is , and it exhibits unique structural features that influence its biological activity.

Target Interactions

The compound interacts with various biological targets, including enzymes and receptors. Pyrrolidine derivatives like this compound are known to modulate multiple biochemical pathways due to their ability to bind selectively to proteins involved in critical cellular processes .

Biochemical Pathways

Research indicates that this compound may influence pathways associated with insulin release and glucose metabolism. Specifically, it has been linked to the activation of G-protein-coupled receptor 119 (GPR119), which plays a crucial role in the stimulation of glucose-dependent insulin release from pancreatic β-cells .

Pharmacological Activities

This compound has demonstrated various pharmacological activities:

- Antidiabetic Effects : As a GPR119 agonist, it promotes the secretion of incretin hormones like GLP-1, thereby enhancing insulin sensitivity and glucose homeostasis .

- Anti-inflammatory Properties : Compounds with similar structures have shown potential in inhibiting inflammatory mediators such as COX-2, suggesting that this compound may also exhibit anti-inflammatory effects .

- Anticancer Potential : The inhibition of specific protein kinases by similar pyrrolidine derivatives indicates that this compound may possess therapeutic implications in cancer treatment by modulating signaling pathways involved in cell proliferation and survival.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues

The compound is compared below with key analogues differing in ring size, substituent type, or functional groups:

Key Observations :

- Substituent Effects : The hydroxyl group in pyrrolidin-3-ol facilitates hydrogen bonding, while the carboxylic acid in piperidine-4-carboxylic acid enhances polarity and solubility .

- Synthetic Efficiency : The piperidin-4-yl analogue (Compound 24) was synthesized in 58% yield, suggesting moderate efficiency for similar scaffolds .

Physicochemical Properties

- Hydrogen Bonding: The 3-hydroxy group in the pyrrolidine derivative may improve solubility in polar solvents compared to non-hydroxylated analogues.

- Acid-Base Behavior : Piperidine-4-carboxylic acid (pKa ~4-5 for COOH) is more acidic than pyrrolidin-3-ol (pKa ~14-16 for OH), enabling pH-dependent solubility .

准备方法

Direct Nucleophilic Substitution on 5-Chloropyrimidine Derivatives

One common approach involves the nucleophilic substitution of a 5-chloropyrimidin-2-yl intermediate with pyrrolidin-3-ol or its derivatives. This method exploits the electrophilic nature of the 5-chloropyrimidine ring, allowing the nucleophilic amine or hydroxyl group of pyrrolidin-3-ol to displace the chlorine or to form a bond at the 1-position of the pyrrolidine ring.

- Typical conditions : The reaction is often conducted in polar aprotic solvents such as DMF or DMSO, under heating (e.g., 80–100 °C) in sealed tubes or under inert atmosphere to prevent side reactions.

- Catalysts and additives : Bases like DIPEA (N,N-diisopropylethylamine) are used to neutralize HCl formed and drive the reaction forward.

- Yields : Moderate to good yields (30–70%) have been reported depending on the substitution pattern and reaction time.

Example procedure (adapted from related pyrimidine-amine coupling):

A 5-chloropyrimidin-2-yl halide (e.g., 5-chloro-2-chloropyrimidine) is reacted with pyrrolidin-3-ol in the presence of DIPEA in anhydrous DMF at 100 °C for 18 hours. After cooling, the mixture is purified by flash chromatography to isolate the desired product.

Reduction of Pyrimidinyl Ketones to Pyrrolidin-3-ol Derivatives

Another preparative route involves the reduction of pyrimidinyl-substituted ketones to the corresponding alcohols, which can be pyrrolidin-3-ol derivatives.

- Reagents : Sodium borohydride (NaBH4) is commonly used as a mild reducing agent.

- Solvents : Methanol or ethanol is typically the solvent.

- Conditions : Room temperature stirring for short durations (10–30 minutes) is sufficient.

- Workup : After reaction completion, the mixture is extracted with organic solvents, washed, dried, and purified by column chromatography.

This method is exemplified by the reduction of 1-(5-chloropyrimidin-2-yl)pyrrolidin-3-one to 1-(5-chloropyrimidin-2-yl)pyrrolidin-3-ol with NaBH4 in methanol at 20 °C for 10 minutes, achieving near quantitative yields (close to 100%).

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling, such as Suzuki or Buchwald-Hartwig amination, can be employed to construct the pyrimidine-pyrrolidine linkage.

- Catalysts : Pd(dppf)Cl2·DCM or similar palladium complexes.

- Ligands : Bidentate phosphine ligands like dppf.

- Bases : Na2CO3 or triethylamine.

- Solvents : Mixtures of dioxane/water or anhydrous 2-propanol.

- Temperature : Elevated temperatures (85–90 °C) for several hours (5–18 h).

- Atmosphere : Argon or nitrogen to exclude oxygen and moisture.

This method is suitable for coupling vinylboronic acid pinacol esters or trifluorovinyl borates with chloropyrimidine derivatives, followed by amination with pyrrolidin-3-ol or related amines.

Stepwise Synthesis via Intermediate Formation

A multi-step synthesis may involve:

- Preparation of 5-chloropyrimidin-2-yl halide intermediates.

- Coupling these with protected or unprotected pyrrolidin-3-ol derivatives.

- Deprotection or further functional group transformations.

This approach allows fine control over substitution patterns and stereochemistry.

Data Table Summarizing Preparation Methods

| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution | 5-chloropyrimidinyl halide, pyrrolidin-3-ol, DIPEA, DMF, 100 °C, 18 h | 30–70 | Straightforward, moderate conditions | Moderate yields, possible side reactions |

| Reduction of pyrimidinyl ketones | NaBH4, MeOH, 20 °C, 10 min | ~100 | High yield, mild conditions | Requires ketone precursor |

| Pd-catalyzed cross-coupling | Pd(dppf)Cl2·DCM, Na2CO3 or Et3N, dioxane/H2O or 2-propanol, 85–90 °C, 5–18 h | 60–80 | High selectivity, versatile | Requires expensive catalysts, inert atmosphere |

| Stepwise synthesis via intermediates | Multi-step with halides, protected amines, deprotection | Variable | High control, adaptable | Time-consuming, multiple purifications |

Detailed Research Findings and Notes

- The nucleophilic substitution method is well-documented for pyrimidine derivatives bearing good leaving groups at the 5-position, allowing efficient introduction of pyrrolidin-3-ol moieties.

- Reduction of ketone intermediates to alcohols using sodium borohydride is a rapid and high-yielding step, useful when the ketone precursor is readily available.

- Palladium-catalyzed coupling reactions provide a powerful synthetic tool for constructing complex pyrimidine-pyrrolidine frameworks, with good functional group tolerance and regioselectivity.

- Purification is typically achieved by flash column chromatography using gradients of ethyl acetate/hexanes or dichloromethane/methanol.

- Characterization data such as ^1H NMR and ^13C NMR confirm the successful synthesis and purity of the target compound.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol, and how are reaction conditions optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution between 5-chloro-2-pyrimidinyl halides and pyrrolidin-3-ol derivatives. Key steps include:

- Using anhydrous solvents (e.g., THF or DMF) under inert gas (N₂/Ar) to prevent hydrolysis of intermediates .

- Optimizing temperature (60–80°C) and reaction time (12–24 hours) to balance yield and purity.

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .

- Critical Parameters : Monitor reaction progress with TLC or HPLC. Control steric hindrance by selecting appropriate leaving groups (e.g., Cl vs. Br) on the pyrimidine ring .

Q. How can researchers verify the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and stereochemistry (e.g., coupling constants for pyrrolidine ring protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolve ambiguous stereochemistry (if crystalline derivatives are available) .

- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity .

Q. What physicochemical properties are critical for experimental handling of this compound?

- Key Properties :

| Property | Value/Description | Relevance |

|---|---|---|

| Solubility | Moderate in polar aprotic solvents (DMF, DMSO) | Affects reaction design and biological assays |

| Stability | Hygroscopic; store at -20°C under desiccation | Prevents degradation during storage |

| pKa | ~8.5 (hydroxyl group) | Influences ionization in biological systems |

- Safety : Use PPE (gloves, goggles) due to potential irritancy (refer to SDS analogs in pyridine/pyrrolidine derivatives) .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine ring influence biological activity?

- Case Study : The (S)-enantiomer of 1-(pyridin-2-yl)pyrrolidin-3-ol shows distinct receptor-binding profiles compared to the (R)-form, highlighting the need for chiral resolution techniques (e.g., chiral HPLC or asymmetric synthesis) .

- Methodological Approach :

- Synthesize enantiomers via chiral auxiliaries or catalysts.

- Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) to quantify stereochemical effects .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Root Causes : Variability in assay conditions (e.g., cell lines, incubation times) or impurities in test samples.

- Solutions :

- Standardize assays using reference compounds (e.g., ascorbic acid for antioxidant studies) .

- Validate results via orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays) .

- Perform meta-analyses of published data to identify confounding variables (e.g., pH, temperature) .

Q. Which computational methods predict the reactivity and metabolic pathways of this compound?

- Tools :

- DFT Calculations : Model electron density maps to predict sites of electrophilic/nucleophilic attack .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide SAR studies .

- Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor to identify probable Phase I/II metabolites (e.g., hydroxylation at pyrrolidine C3) .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

- Framework :

- Core Modifications : Vary substituents on the pyrimidine (e.g., F, Br, MeO) and pyrrolidine (e.g., alkyl, hydroxyl groups) .

- Biological Testing : Screen derivatives for activity (e.g., antioxidant, antimicrobial) using assays like DPPH radical scavenging (IC₅₀) .

- Example SAR Table :

| Derivative | Substituent (Pyrimidine) | IC₅₀ (DPPH, μM) |

|---|---|---|

| A | 5-Cl | 12.4 |

| B | 5-F | 18.7 |

| C | 5-MeO | 25.9 |

- Conclusion : Electron-withdrawing groups (Cl, F) enhance antioxidant activity vs. electron-donating (MeO) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。